N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide
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Description
N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H27ClN4OS and its molecular weight is 455.02. The purity is usually 95%.
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Biological Activity
N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A cyclohexanecarboxamide backbone.
- A 4-chlorophenyl group, which is known to enhance biological activity in various compounds.
- A thioxo-dihydroquinazoline moiety that may contribute to its pharmacological properties.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets in biological systems. Key mechanisms include:
- Binding to Receptors : The compound likely binds to certain receptors or enzymes, modulating their activity.
- Inhibition of Signaling Pathways : It may inhibit critical signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
Other Biological Activities
In addition to anticancer effects, the compound may exhibit other biological activities such as:
- Antimicrobial Effects : Some thiazole and quinazoline derivatives possess antimicrobial properties, indicating potential applications in treating infections.
- Anti-inflammatory Actions : Compounds with a similar structure have been noted for their anti-inflammatory effects, which could be beneficial in various inflammatory diseases.
Case Study 1: Anticancer Activity
A study on a related quinazoline derivative demonstrated significant inhibition of glioblastoma cell lines. The compound exhibited an EC50 value indicating potent activity against cancer cells while showing minimal toxicity to non-cancerous cells. This suggests that this compound could similarly affect glioma cells due to structural similarities .
Compound | Activity | EC50 (µM) | Target |
---|---|---|---|
Compound 4j | Anti-glioma | 12 (AKT1), 14 (AKT2) | PKBβ/AKT2 |
Case Study 2: Kinase Inhibition
Another study evaluated the kinase inhibitory potential of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, revealing significant inhibitory activity against multiple kinases involved in oncogenic signaling pathways. This reinforces the potential for this compound to act as a kinase inhibitor based on its chemical structure .
Properties
CAS No. |
689265-97-2 |
---|---|
Molecular Formula |
C24H27ClN4OS |
Molecular Weight |
455.02 |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H27ClN4OS/c25-19-11-7-16(8-12-19)13-14-26-23(30)18-9-5-17(6-10-18)15-27-22-20-3-1-2-4-21(20)28-24(31)29-22/h1-4,7-8,11-12,17-18H,5-6,9-10,13-15H2,(H,26,30)(H2,27,28,29,31) |
InChI Key |
NFBVEMGVKJRFLK-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CNC2=NC(=S)NC3=CC=CC=C32)C(=O)NCCC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.